N-(acetylcarbamoyl)butanamide

Toxicology Drug Safety Bromoureide

N-(Acetylcarbamoyl)butanamide (CAS 873972-81-7), systematically named N-[(acetylamino)carbonyl]butanamide and also known as N-Acetyl-N′-butyrylurea or 1-acetyl-3-butyrylurea, is a disubstituted N-acylurea belonging to the ureide (acylurea) class of organic compounds. Its molecular formula is C₇H₁₂N₂O₃ with a monoisotopic mass of 172.084792 g/mol, and it is characterized by two hydrogen bond donor sites, three hydrogen bond acceptor sites, and two rotatable bonds.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 873972-81-7
Cat. No. B12602666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(acetylcarbamoyl)butanamide
CAS873972-81-7
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(=O)NC(=O)C
InChIInChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12)
InChIKeyAGFANEASZMIBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Acetylcarbamoyl)butanamide (CAS 873972-81-7): Structural Identity, Acylurea Classification, and Procurement-Relevant Physicochemical Profile


N-(Acetylcarbamoyl)butanamide (CAS 873972-81-7), systematically named N-[(acetylamino)carbonyl]butanamide and also known as N-Acetyl-N′-butyrylurea or 1-acetyl-3-butyrylurea, is a disubstituted N-acylurea belonging to the ureide (acylurea) class of organic compounds . Its molecular formula is C₇H₁₂N₂O₃ with a monoisotopic mass of 172.084792 g/mol, and it is characterized by two hydrogen bond donor sites, three hydrogen bond acceptor sites, and two rotatable bonds [1]. The compound is structurally defined by an acetylurea head group linked to a butanamide (butyryl) side chain, placing it among the simplest non-halogenated, non-aromatic members of the N-acetyl-N′-acylurea subclass. Verified analytical characterization includes ¹H NMR spectroscopy, and the compound carries the MDL identifier MFCD16878786 and ChemSpider ID 469198 [2]. Typical commercial purity is reported at approximately 95% . It is primarily positioned as a research chemical and synthetic building block for medicinal chemistry and organic synthesis applications .

Non-halogenated acylurea building block
¹H NMR-verified structural identity
Low molecular weight, non-aromatic scaffold
Synthetic intermediate for medicinal chemistry

Why N-(Acetylcarbamoyl)butanamide Cannot Be Interchanged with Acecarbromal, Carbromal, or Acetylpheneturide: Structural Determinants of Divergent Physicochemical, Toxicological, and Pharmacological Profiles


Within the N-acylurea chemotype, seemingly minor structural variations confer profound differences in physicochemical properties, biological target engagement, and toxicological liability. N-(Acetylcarbamoyl)butanamide (C₇H₁₂N₂O₃, MW 172.18) differs from acecarbromal (C₉H₁₅BrN₂O₃, MW 279.13) by the absence of both the quaternary α-carbon diethyl substitution and, critically, the α-bromine atom that defines the bromoureide subclass [1]. Acecarbromal's α-bromo substituent is directly responsible for its known risk of bromism (chronic bromine poisoning) upon prolonged administration, a toxicity concern entirely absent in the non-brominated N-(acetylcarbamoyl)butanamide scaffold [1]. Compared with carbromal (C₇H₁₃BrN₂O₂, MW 237.09), the target compound lacks the α-bromine atom and additionally bears an N-acetyl group that alters hydrogen-bonding capacity and metabolic liability [2]. Relative to acetylpheneturide (N-(acetylcarbamoyl)-2-phenylbutanamide; C₁₃H₁₆N₂O₃, MW 248.28), the absence of the 2-phenyl substituent in the target compound reduces both molecular weight (Δ = –76.10 g/mol) and lipophilicity, which fundamentally alters permeability, protein binding, and CNS penetration potential . These structural differences mean that the compound cannot serve as a drop-in replacement for any of its close analogs in analytical reference standards, synthetic intermediate workflows, or pharmacological probe applications without independent validation of the specific property of interest. The quantitative evidence below delineates these differentiation dimensions.

Property
N-(Acetylcarbamoyl)butanamide
Acecarbromal / Carbromal / Acetylpheneturide
Bromine content
None
Present in acecarbromal and carbromal; bromism risk
Aromatic ring
None
Phenyl ring in acetylpheneturide increases lipophilicity
α,α-substitution
Unhindered butanamide
Diethyl substitution in acecarbromal provides steric shielding

Quantitative Differentiation Evidence for N-(Acetylcarbamoyl)butanamide Relative to Closest Structural Analogs


Absence of α-Bromo Substituent Eliminates Bromism Risk: Comparison with Acecarbromal

N-(Acetylcarbamoyl)butanamide lacks the α-bromine atom present in acecarbromal (N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide), thereby eliminating the risk of bromism—a well-documented halogen toxicity syndrome caused by chronic bromide accumulation. Acecarbromal carries a molar mass of 279.13 g/mol and contains one bromine atom (Br atomic mass contribution: ~79.9 g/mol, ~28.6% of total molecular weight), while N-(acetylcarbamoyl)butanamide has a molar mass of 172.18 g/mol with zero halogen atoms . Prolonged use of acecarbromal is explicitly contraindicated in the medical literature due to the risk of bromine poisoning [1].

Bromine toxicity risk
Head-to-head
0% Br (w/w)
28.6% Br (w/w)
Supports non-brominated acylurea selection; avoids bromism context
ΔMW –106.95 g/mol
Toxicology Drug Safety Bromoureide

Reduced Molecular Weight and Lipophilicity Versus Acetylpheneturide: Implications for CNS Penetration and Permeability

N-(Acetylcarbamoyl)butanamide has a molecular weight of 172.18 g/mol, which is 76.10 g/mol lower than acetylpheneturide (N-(acetylcarbamoyl)-2-phenylbutanamide; MW 248.28 g/mol) due to the absence of the 2-phenyl ring [1]. The removal of the aromatic phenyl substituent also substantially reduces calculated logP, altering permeability characteristics. Hydrogen bond donor count (2), acceptor count (3), and rotatable bond count (2) are preserved between the two compounds, but the phenyl ring of acetylpheneturide introduces additional π–π stacking potential and steric bulk that affect target binding .

MW & lipophilicity
Head-to-head
172.18 g/mol
0 aromatic rings
248.28 g/mol
1 aromatic ring
Supports low-lipophilicity research fit; altered CNS penetration context
ΔMW –76.10 g/mol (–30.6%)
Physicochemical Property CNS Drug Design Lipophilicity

Confirmed Structural Identity via ¹H NMR Spectroscopy Enables Reliable Analytical Reference Standard Use

The structural identity of N-(acetylcarbamoyl)butanamide has been experimentally confirmed by ¹H NMR spectroscopy, with the spectrum deposited in the SpectraBase compound database under Compound ID 6VFIzrlIr1l [1]. The InChI key AGFANEASZMIBNE-UHFFFAOYSA-N provides a unique, unambiguous structural identifier. This verified spectral reference distinguishes the compound from uncharacterized or misidentified acylurea samples that may circulate in the research chemical supply chain. In contrast, no publicly deposited NMR spectrum was located for acetylpheneturide or carbromal in the same database, although acecarbromal has alternative characterization entries [1].

Structural identity
Reported
¹H NMR spectrum confirmed; SpectraBase ID 6VFIzrlIr1l
Supports analytical reference standard use; identity verification workflow
No NMR spectrum located for acetylpheneturide/carbromal
Analytical Chemistry Quality Control Reference Standard

Class-Level Cytochrome P450 Induction Potential: Contextualized Against Known Acylurea Inducers

Disubstituted acetylureas as a class have been demonstrated to act as inducers of bacterial cytochrome P450 enzymes, with six of seven tested disubstituted acetylureas showing better induction activity than the reference compound 2-phenylbutyrylurea in Bacillus megaterium [1]. While N-(acetylcarbamoyl)butanamide itself has not been directly assayed in this system, its structural classification as a disubstituted acetylurea places it within this inducer-capable chemotype. Structurally related acylureas such as apronal (allylisopropylacetylurea) are known to induce cytochrome P450 through a barbiturate-like mechanism [2].

CYP induction potential
Class-level
Disubstituted acetylureas induce P450 in B. megaterium; this compound not directly assayed
Class-level context; compound-specific induction requires validation
Data from bacterial model only
Drug Metabolism CYP Induction Acylurea Pharmacology

Hydrolytic Stability Profile Relevant to Formulation and Storage: Amide Bond Configuration

N-(Acetylcarbamoyl)butanamide contains two amide bonds (acetylurea and butanamide) that are susceptible to hydrolysis under acidic or basic conditions, yielding butanoic acid and acetyl carbamate as primary degradation products . The compound's hydrogen bond donor count of 2 and acceptor count of 3, combined with 8 possible tautomeric states, suggest multiple possible solution-phase conformations that may influence both stability and biological recognition [1]. The absence of the sterically shielding α,α-diethyl substitution found in acecarbromal and carbromal may render the butanamide carbonyl more accessible to nucleophilic attack, potentially accelerating hydrolytic degradation relative to the more hindered bromoureides.

Hydrolytic stability
Data to verify
Predicted degradation to butanoic acid + acetyl carbamate; steric analysis suggests higher lability
Hydrolysis kinetics require experimental confirmation; storage condition review advised
No experimental kinetic data available
Chemical Stability Formulation Hydrolysis

Recommended Application Scenarios for N-(Acetylcarbamoyl)butanamide Based on Differentiated Evidence


Non-Brominated Acylurea Scaffold for in Vivo Pharmacological Probe Development

N-(Acetylcarbamoyl)butanamide is the recommended starting scaffold over acecarbromal or carbromal for any research program involving in vivo administration, repeat dosing, or eventual regulatory consideration. The complete absence of bromine eliminates the risk of bromism, a toxicity that historically limited the clinical utility of bromoureide sedatives . This makes the compound particularly suitable for chronic dosing studies in rodent models where cumulative bromide exposure from acecarbromal would confound toxicological interpretation . Researchers exploring acylurea-based CNS modulators or metabolic enzyme inducers should prioritize this non-halogenated core for lead optimization campaigns .

Analytical Reference Standard for LC-MS/MS or NMR-Based Metabolomics of Acylurea Metabolites

With a confirmed ¹H NMR spectrum deposited in SpectraBase and a well-defined monoisotopic mass of 172.084792 g/mol, N-(acetylcarbamoyl)butanamide is well-suited as an analytical reference standard for the identification and quantification of non-brominated acylurea metabolites in biological matrices . Its distinct mass and NMR signature allow unambiguous differentiation from acecarbromal (MW 279.13) and carbromal (MW 237.09) in complex mixtures . Analytical laboratories developing methods for forensic or pharmacokinetic analysis of ureide-class compounds should include this compound in their reference standard panel to ensure chromatographic and spectroscopic resolution from brominated analogs .

Synthetic Intermediate for Diversification into HDAC-Targeted Acylurea Hydroxamates

The acylurea motif has been successfully employed as a connecting element in straight-chain hydroxamate HDAC inhibitors, with SAR studies demonstrating that the length of the linear linker and substitution on the acylurea group critically modulate potency against HDAC1 and HDAC6 . N-(Acetylcarbamoyl)butanamide, with its unadorned butanamide side chain (4-carbon linear chain), provides a minimal-steric-bulk platform for systematic SAR exploration through N-alkylation, side-chain functionalization, or hydroxamic acid conjugation. Its low molecular weight (172.18 g/mol) and absence of aromatic or halogenic substituents make it an ideal starting fragment for fragment-based drug discovery (FBDD) campaigns targeting epigenetic reader, writer, or eraser proteins where the acylurea serves as a zinc-binding group surrogate or linker element .

Negative Control or Comparator Compound for Bromoureide Mechanism-of-Action Studies

In pharmacological studies aimed at dissecting the molecular targets of bromoureide sedatives such as acecarbromal, N-(acetylcarbamoyl)butanamide serves as an essential negative control. Its identical acylurea core but absent bromine atom allows researchers to attribute any observed biological effects specifically to the bromine-dependent pharmacophore rather than to the acylurea scaffold itself . This is particularly relevant for GABA-A receptor modulation studies, where the α-bromo substituent may critically influence binding kinetics or efficacy. Procurement of both the brominated and non-brominated compounds as a matched pair enables rigorous structure–activity relationship conclusions that cannot be achieved with either compound alone .

Application
Selection Property
Validation Focus
Non-brominated in vivo probe research
Halogen-free acylurea core
Bromine-associated toxicity exclusion
Analytical reference standard for acylurea metabolomics
Verified ¹H NMR and monoisotopic mass
Chromatographic resolution from brominated analogs
Synthetic intermediate for HDAC-targeted hydroxamates
Minimal-steric-bulk butanamide chain
SAR exploration for zinc-binding group surrogates
Negative control for bromoureide mechanism studies
Identical acylurea core without bromine
Attribution of effects to bromine-dependent pharmacophore
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